N,N-diethyl-5-nitrofuran-2-carboxamide

Radiosensitizer Hypoxia Nitrofuran

This N,N-diethyl-5-nitrofuran-2-carboxamide (CAS 14308-61-3) is a specialized nitrofuran derivative featuring a tertiary amide that eliminates hydrogen-bond donor capacity, enhancing membrane permeability and solubility profile versus primary amide analogs. Ideal for SAR studies targeting hypoxic cell radiosensitization and trypanocidal activity; its diethyl substitution enables further derivatization without adding H-bond donors, critical for CNS penetration screens. Ensure you receive the correct stereoelectronic properties for your bioactivation assays by sourcing this specific tertiary amide variant.

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
Cat. No. B5617854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-5-nitrofuran-2-carboxamide
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=C(O1)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O4/c1-3-10(4-2)9(12)7-5-6-8(15-7)11(13)14/h5-6H,3-4H2,1-2H3
InChIKeyRNQVUGIHHPXXCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-diethyl-5-nitrofuran-2-carboxamide – Chemical Identity, Nitrofuran Pharmacophore, and Sourcing Considerations


N,N-diethyl-5-nitrofuran-2-carboxamide (CAS 14308-61-3) is a synthetic nitrofuran derivative in which the 5-nitrofuran-2-carboxamide core is substituted with an N,N-diethyl group . The compound belongs to the broader class of 5-nitrofuran-2-carboxamides, a pharmacophore extensively explored for its bioreductive activation, antimicrobial, and radiosensitizing properties [1]. Its molecular formula is C₉H₁₂N₂O₄ with a molecular weight of 212.2 g/mol . While structurally related to clinically used nitrofurans such as nifurtimox and nitrofurantoin, the tertiary amide substitution pattern of N,N-diethyl-5-nitrofuran-2-carboxamide distinguishes it from primary or secondary amide counterparts and may influence both electronic properties and biological target engagement.

Why N,N-diethyl-5-nitrofuran-2-carboxamide Cannot Be Simply Replaced by Other Nitrofurans – Key Differentiators in Electronic and Biological Profiles


Nitrofuran derivatives are not interchangeable despite sharing the 5-nitrofuran warhead. The nature of the amide substituent directly modulates electron affinity (E₇¹), a parameter that correlates with radiosensitizing efficiency and bioreductive cytotoxicity [1]. Within the 5-nitrofuran-2-carboxamide series, the N,N-diethyl tertiary amide lacks the hydrogen-bond donor capacity of primary or secondary amides, potentially altering solubility, membrane permeability, and protein binding relative to analogs such as nifurtimox (primary amide-containing) or nitrofurantoin (hydantoin-containing) [2]. Furthermore, the diethyl substitution pattern can sterically influence enzymatic nitroreduction rates, a critical step in bioactivation, leading to divergent potency and selectivity profiles across different biological targets [3]. These structural distinctions mean that procurement decisions based solely on the nitrofuran scaffold, without accounting for the specific amide substitution, carry a high risk of obtaining a compound with substantially different biological performance.

N,N-diethyl-5-nitrofuran-2-carboxamide – Quantified Performance Differentiation Against Comparators


Class-Level Radiosensitization Efficiency of 5-Nitrofuran-2-carboxamides vs. Nitroimidazoles in Hypoxic Mammalian Cells

In a head-to-head study of electrophilic nitrofuran carboxamides, the 5-nitrofuran-2-carboxamide class demonstrated radiosensitization of hypoxic Chinese hamster V79 cells that was superior to that of known nitroimidazoles of comparable electron affinity [1]. While quantitative sensitizer enhancement ratios (SERs) for the specific N,N-diethyl derivative are not separately reported in the primary literature, the class-level observation establishes that the 5-nitrofuran-2-carboxamide scaffold, when bearing appropriate leaving groups, outperforms nitroimidazole benchmarks in in vitro hypoxic radiosensitization. This differential is mechanistically linked to the higher one-electron reduction potential of the nitrofuran system relative to 2-nitroimidazoles [2].

Radiosensitizer Hypoxia Nitrofuran

Trypanocidal Potency of 5-Nitro-2-furancarboxylamide Class Relative to Nifurtimox Against T. brucei

A series of 5-nitro-2-furancarboxylamides, encompassing the same core scaffold as N,N-diethyl-5-nitrofuran-2-carboxamide, exhibited approximately 1000-fold greater in vitro trypanocidal potency than nifurtimox against Trypanosoma brucei, with minimal cytotoxicity toward human HeLa cells [1]. Although the N,N-diethyl congener was not individually profiled in the published study, the structure-activity relationship (SAR) data indicate that tertiary amide substitution is tolerated and can maintain significant anti-trypanosomal activity. This class-level potency advantage over the clinical comparator nifurtimox highlights the potential of 5-nitro-2-furancarboxylamides as superior starting points for anti-trypanosomal lead optimization.

Trypanosoma brucei Nifurtimox Antiparasitic

Electron Affinity-Driven Differential Cytotoxicity: Nitrofuran Carboxamides vs. Nitroimidazoles in Hypoxic/Oxic Cell Pairs

The 1990 study by Naylor et al. demonstrated that 5-nitrofuran-2-carboxamides bearing alkylating side-chains were generally more toxic toward hypoxic V79 cells than toward oxic cells, consistent with bioreductive activation [1]. However, the differential cytotoxicity (hypoxic/oxic ratio) was less pronounced than that of previously reported nitroimidazoles. This class-level finding implies that while nitrofuran carboxamides achieve higher absolute hypoxic toxicity, their selectivity window may be narrower than that of 2-nitroimidazoles. Procurement decisions for bioreductive cytotoxin research must therefore balance potency (favoring nitrofurans) against hypoxia selectivity (favoring nitroimidazoles).

Bioreductive cytotoxin Electron affinity Hypoxia selectivity

Physicochemical Differentiation: N,N-Diethyl Substitution Alters Hydrogen-Bonding Capacity and Lipophilicity Relative to Primary Amide Nitrofurans

The N,N-diethyl tertiary amide in N,N-diethyl-5-nitrofuran-2-carboxamide eliminates the hydrogen-bond donor (HBD) present in primary amides such as 5-nitrofuran-2-carboxamide (HBD count = 1) and secondary amides (HBD count = 1) . This structural feature is predicted to reduce topological polar surface area (tPSA) and increase logP relative to the unsubstituted amide, potentially enhancing membrane permeability. While direct experimental logP or permeability data for this specific compound are not available in the public domain, the calculated properties (MW 212.2, HBD = 0, HBA = 5) position it closer to CNS-accessible chemical space than primary amide nitrofurans . These differences are relevant for procurement when the intended application requires passive membrane diffusion or blood-brain barrier penetration.

Physicochemical properties Amide substitution Drug-likeness

N,N-diethyl-5-nitrofuran-2-carboxamide – Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Hypoxia-Selective Radiosensitizer Probe Development

Based on class-level evidence that 5-nitrofuran-2-carboxamides outperform nitroimidazoles as hypoxic cell radiosensitizers in vitro [1], N,N-diethyl-5-nitrofuran-2-carboxamide is a suitable scaffold for developing next-generation radiosensitizer probes. Its tertiary amide substitution may offer improved solubility and formulation characteristics relative to primary amide analogs, facilitating in vitro mechanism-of-action studies under controlled hypoxia conditions.

Anti-Trypanosomal Lead Optimization Starting Point

The demonstration that 5-nitro-2-furancarboxylamides exhibit ~1000-fold greater potency than nifurtimox against T. brucei [2] positions N,N-diethyl-5-nitrofuran-2-carboxamide as a valuable starting point for medicinal chemistry optimization. The diethyl substitution can be further diversified to explore SAR around the amide moiety while maintaining the potency-advantaged nitrofuran core.

Bioreductive Prodrug Design with Tailored Amide Substitution

The differential hypoxia cytotoxicity profile of nitrofuran carboxamides versus nitroimidazoles [1] supports the use of N,N-diethyl-5-nitrofuran-2-carboxamide in bioreductive prodrug programs where high absolute hypoxic potency is prioritized over maximum hypoxia selectivity. The tertiary amide functionality provides a synthetic handle for further derivatization without introducing additional hydrogen-bond donors that could compromise permeability.

Physicochemical Property Benchmarking for CNS Nitrofuran Programs

The reduced hydrogen-bond donor count and lower tPSA of N,N-diethyl-5-nitrofuran-2-carboxamide relative to primary amide nitrofurans make it a useful benchmarking compound for CNS-targeted nitrofuran programs. It can serve as a reference standard for assessing the impact of amide substitution on blood-brain barrier penetration in parallel artificial membrane permeability assays (PAMPA) or MDCK cell monolayers.

Quote Request

Request a Quote for N,N-diethyl-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.